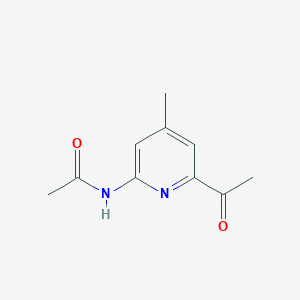
4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H5F3N2O2 and a molecular weight of 218.13 g/mol This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a pyridine ring, which is further substituted with a trifluoroethoxy group (-OCH2CF3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with sodium methoxide in the presence of imidazole-2-thione or pyrimidine-2-thiol . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include methanol and dichloromethane.
Catalyst: Sodium methoxide acts as a catalyst in this reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Reagents: Common reagents include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures, in the presence of solvents like dichloromethane or methanol.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a cytotoxic agent in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-(2,2,2-trifluoroethoxy)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with cellular proteins and enzymes, potentially disrupting their normal function and leading to cytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound can induce apoptosis in cancer cells .
Properties
CAS No. |
1260664-65-0 |
|---|---|
Molecular Formula |
C8H5F3N2O2 |
Molecular Weight |
218.13 g/mol |
IUPAC Name |
4-isocyanato-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)4-15-7-3-6(13-5-14)1-2-12-7/h1-3H,4H2 |
InChI Key |
PYTGNBXRXBZPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=C=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)




![1-[2-Bromovinyl]-4-trifluoromethylbenzene](/img/structure/B14861635.png)



![N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B14861657.png)


![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14861674.png)
